An In-Depth Technical Guide to (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a specialized chemical intermediate of significant interest in the field of medicinal chemistry. Its unique heterocyclic structure, combining a 5-methylisoxazole core with a reactive methanesulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. The isoxazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various biological interactions. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
| Synonyms | (5-methylisoxazol-3-yl)methanesulfonyl chloride |
| CAS Number | 1000932-59-1 |
| Molecular Formula | C₅H₆ClNO₃S |
| Molecular Weight | 195.62 g/mol |
| Predicted Boiling Point | 332.0 ± 30.0 °C |
| Predicted Density | 1.499 ± 0.06 g/cm³ |
| Appearance | White to off-white solid |
Note: Predicted values are based on computational models.
Synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
The synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is typically achieved through a two-step process starting from the commercially available 3-amino-5-methylisoxazole. The first step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by the conversion of the resulting alcohol to the desired sulfonyl chloride.
Step 1: Synthesis of (5-Methyl-1,2-oxazol-3-yl)methanol
This transformation is a standard method for converting an amino group on a heteroaromatic ring to a hydroxyl group.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-amino-5-methylisoxazole (1 equivalent) in an aqueous solution of a strong acid, such as 2M sulfuric acid, in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
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Diazotization: Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases. This indicates the conversion of the diazonium salt to the corresponding alcohol.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (5-Methyl-1,2-oxazol-3-yl)methanol.
Step 2: Synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
The conversion of the alcohol to the sulfonyl chloride can be achieved using a variety of chlorinating agents. Thionyl chloride is a common and effective reagent for this transformation.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve (5-Methyl-1,2-oxazol-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).[2]
-
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the stirred solution.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Synthetic pathway for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm. A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group would likely appear further downfield, around δ 4.5-5.0 ppm. The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should show a signal for the methyl carbon around δ 12-15 ppm. The methylene carbon would be expected in the range of δ 50-60 ppm. The carbons of the isoxazole ring would appear in the aromatic region, with the C=N carbon being the most downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). Other characteristic peaks would include C-H stretching and bending, and C=N and C=C stretching from the isoxazole ring.[3]
Chemical Reactivity and Applications
The primary utility of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[4]
Formation of Sulfonamides
The reaction with amines is the most significant transformation of this compound, providing access to a wide array of biologically active molecules.[5]
General Reaction Scheme:
This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol for Sulfonamide Synthesis:
-
Reaction Setup: Dissolve the amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.
Caption: General reaction scheme for the synthesis of sulfonamides.
Applications in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[6][7] The (5-methyl-1,2-oxazol-3-yl)methanesulfonamide scaffold is of particular interest due to the favorable properties of the isoxazole ring. Derivatives of 5-methylisoxazole have been investigated for various biological activities.[8] The incorporation of this moiety into sulfonamide-containing drug candidates can modulate their pharmacokinetic and pharmacodynamic properties.
Potential therapeutic areas for derivatives of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride include:
-
Anticancer Agents: Sulfonamides are known to inhibit various enzymes involved in cancer progression, such as carbonic anhydrases.[6]
-
Antibacterial Agents: The sulfonamide class of drugs has a long history of use as antimicrobials.[5]
-
Enzyme Inhibitors: The versatile structure allows for the design of inhibitors for a variety of enzyme targets.
Safety and Handling
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.
Conclusion
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides with potential applications in drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. The primary utility of this compound lies in its ability to readily form sulfonamides, a class of compounds with a rich history and continued importance in medicinal chemistry. This guide provides a foundational understanding of the properties, synthesis, and reactivity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride to aid researchers in its effective utilization for the development of new therapeutic agents.
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